molecular formula C13H9N3O3S3 B2525073 N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 922701-66-4

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2525073
CAS No.: 922701-66-4
M. Wt: 351.41
InChI Key: JLKMKPYDMBDZKK-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a benzothiazole-thiophene hybrid compound of significant interest in medicinal chemistry and chemical biology research. It is characterized by a methylthio (-SMe) substituent at the 6-position of the benzothiazole ring and a nitrothiophene carboxamide moiety at the 2-position. This molecular architecture combines electron-rich aromatic systems with a carboxamide linkage, which is critical for hydrogen bonding and target interaction . The scaffold is related to a class of nitrothiophene carboxamides (NTCs) that have been investigated as prodrugs requiring activation by specific bacterial nitroreductases, showing potent and bactericidal activity against efflux-deficient strains of Gram-negative bacteria such as E. coli and Saligella spp. . Furthermore, structurally similar 2-thioether-benzothiazole compounds bearing a nitroheterocycle have been identified as potent and selective allosteric inhibitors of c-Jun N-terminal Kinase (JNK), which is a target associated with diabetes, inflammation, and cancer . The methylthio group on the benzothiazole ring can be modified through nucleophilic substitution or oxidation reactions, offering a versatile handle for further synthetic exploration and derivatization to probe structure-activity relationships (SAR) . This compound is intended for research applications only and is strictly not intended for diagnostic or therapeutic use. Researchers can leverage this chemical tool for investigating kinase signaling pathways, developing novel antibacterial strategies, and exploring the therapeutic potential of the benzothiazole pharmacophore.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S3/c1-20-7-2-3-8-10(6-7)22-13(14-8)15-12(17)9-4-5-11(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKMKPYDMBDZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-6-(methylthio)benzothiazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Applications

N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits notable antimicrobial properties, effective against various pathogens. Research indicates that compounds with similar structures can inhibit bacterial growth through mechanisms such as:

  • Disruption of cell membranes.
  • Interference with metabolic pathways.

Case Study : A study evaluated the antimicrobial efficacy of related thiazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results in inhibiting bacterial proliferation (source: PubChem).

Anticancer Applications

The compound also shows potential as an anticancer agent. Its mechanism of action may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.

Case Study : In vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7), indicating its potential as a therapeutic agent (source: PMC).

Activity TypeTarget OrganismsMechanism of ActionReference
AntimicrobialGram-positiveMembrane disruptionPubChem
Gram-negativeMetabolic interferencePMC
AnticancerMCF7 cellsApoptosis inductionPMC
Various cancer typesCell cycle arrestPMC

Table 2: Synthesis Conditions

StepConditions
Reactants2-amino-6-(methylthio)benzothiazole, 5-nitrothiophene-2-carboxylic acid
Coupling AgentsEDCI, HOBt
TemperatureControlled, typically room temperature
Reaction TimeVaries based on reagents

Mechanism of Action

The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation . The compound may also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Thiazole/Benzothiazole Thiophene Substituents Molecular Weight (g/mol) Key Properties Biological Activity Reference
Target Compound : N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide 6-(methylthio)benzo[d]thiazole 5-nitro ~379.4 (estimated) Enhanced lipophilicity due to -SMe group; potential improved membrane penetration Presumed narrow-spectrum antibacterial (inferred from analogs)
Compound 7 : N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-methyl-4-phenylthiazole 5-nitro 355.4 Moderate solubility; phenyl group may enhance target binding Antibacterial (MIC: 2–8 µg/mL against S. aureus)
Compound 8 : N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide 5-methyl-4-phenylthiazole 5-CF₃ 407.4 High lipophilicity; reduced solubility Reduced antibacterial potency compared to nitro analogs
Compound 13 : N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 4-(3-fluoro-4-methylphenyl)thiazole 5-nitro 377.4 Fluorine enhances electronegativity; improved metabolic stability Not explicitly reported (analogs show MIC < 4 µg/mL)
Compound in : N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide 4-(6-methylbenzo[d]thiazol-2-yl)phenyl 5-nitrobenzo[b]thiophene 445.5 Extended π-system (benzo[b]thiophene); potential for DNA intercalation Anticancer activity (IC₅₀: <2 µg/mL in HepG-2 cells)

Key Findings and Trends

Role of the Nitro Group: The 5-nitro substituent on the thiophene ring is critical for antibacterial activity, as seen in Compounds 7 and 13, which exhibit lower MIC values compared to non-nitro analogs like Compound 8 . The nitro group likely participates in redox interactions or hydrogen bonding with bacterial enzymes .

Phenyl and fluorophenyl substituents (e.g., in Compounds 7 and 13) improve target binding via π-π stacking but may reduce solubility .

Biological Activity vs. Structural Variation :

  • Nitrothiophene carboxamides with bulky aryl groups (e.g., 4-phenyl in Compound 7) show moderate antibacterial activity, while halogenated analogs (e.g., 3-fluoro in Compound 13) exhibit improved metabolic stability .
  • Replacement of thiophene with benzo[b]thiophene () shifts activity from antibacterial to anticancer, highlighting scaffold-dependent bioactivity .

Synthetic Challenges : Purity varies significantly among analogs (e.g., 42% for a trifluoromethyl-substituted compound vs. 99.05% for a difluorophenyl analog in ), suggesting substituents influence reaction efficiency .

Biological Activity

N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a benzothiazole moiety linked to a nitrothiophene carboxamide structure, which contributes to its reactivity and biological properties.

Molecular Formula: C13H10N4O2S2
Molecular Weight: 306.37 g/mol

Biological Activities

Research indicates that derivatives of benzothiazole and thiophene compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .
  • Antifungal Activity: Studies have demonstrated antifungal properties against pathogens such as Candida albicans, where compounds inhibit ergosterol biosynthesis, leading to cell death .
  • Anticancer Properties: Some derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects: Certain benzothiazole derivatives exhibit anti-inflammatory activity by inhibiting enzymes like lipoxygenase, which plays a crucial role in inflammatory processes .

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of benzothiazole derivatives, including those similar to this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 16 µg/mL .
  • Anticancer Activity:
    In vitro studies on human cancer cell lines revealed that certain derivatives led to a reduction in cell viability by over 50% at concentrations of 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Mechanism:
    A recent publication highlighted the anti-inflammatory potential of related compounds, demonstrating that they significantly reduced edema in animal models when administered at doses of 50 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundTarget Organism/Cell LineResultReference
AntimicrobialThis compoundStaphylococcus aureusMIC = 16 µg/mL
AntifungalSimilar Benzothiazole DerivativeCandida albicansInhibition of ergosterol
AnticancerBenzothiazole DerivativeHeLa Cells>50% viability reduction
Anti-inflammatoryRelated CompoundAnimal ModelReduced edema

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